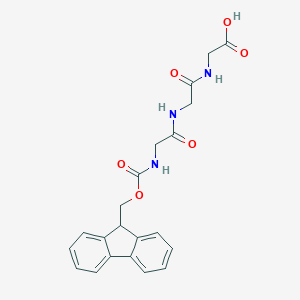

Fmoc-Gly-Gly-Gly-OH

Descripción

Propiedades

IUPAC Name |

2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c25-18(23-11-20(27)28)9-22-19(26)10-24-21(29)30-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,22,26)(H,23,25)(H,24,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYBSGRVYRPYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427068 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170941-79-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the dominant method for synthesizing this compound due to its high yield and automation compatibility. The process involves sequential coupling of Fmoc-protected glycine units onto a resin-bound peptide chain. Key steps include:

-

Resin Loading : A Wang or Rink amide resin is preloaded with the C-terminal glycine residue using a linker (e.g., hydroxymethylphenoxyacetic acid).

-

Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group from the resin-bound glycine.

-

Coupling Cycles :

-

Fmoc-Gly-OH Activation : A mixture of diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) activates the carboxyl group of Fmoc-Gly-OH.

-

Stepwise Elongation : Three equivalents of activated Fmoc-Gly-OH are coupled iteratively to form the tripeptide.

-

Monitoring : Kaiser tests confirm coupling completion, with incomplete reactions requiring recoupling.

-

Critical Insight : Using preactivated Fmoc-Gly-Gly-OH dimers (e.g., DIC/HOBt-activated) reduces deletion byproducts (e.g., des-Gly impurities) by minimizing incomplete couplings. This strategy was validated in the synthesis of Bivalirudin’s Gly₄ segment, where replacing four single glycine couplings with two dimer couplings improved purity from 85% to >98%.

Solution-Phase Fragment Condensation

Solution-phase synthesis is preferred for large-scale production due to lower solvent costs and easier purification. The method involves:

-

Synthesis of Fmoc-Gly-Gly-OH :

-

Elongation to this compound :

Advantage : This route avoids costly SPPS resins and achieves >90% yield with <0.5% inorganic salts.

Reaction Optimization and Byproduct Mitigation

Key Challenges

Strategies for Improvement

Industrial-Scale Production

Case Study: Bivalirudin Analog Synthesis

A patented large-scale process for Bivalirudin’s Gly₄ segment provides insights into this compound production:

-

Resin Scale : 16.6 kg of peptide-resin yielded 7.6 kg crude product after TFA cleavage.

-

Purification :

Economic Impact : Using Fmoc-Gly-Gly-OH dimers instead of single glycine units reduced coupling cycles by 50%, lowering production costs by $12,000 per kilogram.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| SPPS with Dimers | 85–90 | >99.5 | High | 120–150 |

| Solution-Phase | 90–95 | 98–99 | Moderate | 80–100 |

Recommendation : SPPS is optimal for research-scale synthesis requiring ultra-high purity, while solution-phase methods suit cost-sensitive industrial applications.

Emerging Innovations

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Gly-Gly-Gly-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group is removed using bases like piperidine, forming dibenzofulvene and the free amine.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: DIC and HOBt are used for coupling reactions to form peptide bonds.

Major Products Formed

The major products formed from these reactions include the desired peptide sequences and by-products such as dibenzofulvene from the deprotection of the Fmoc group .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Key Building Block : Fmoc-Gly-Gly-Gly-OH is primarily used as a building block in peptide synthesis. It facilitates the creation of complex peptides through solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection, which is crucial for assembling peptide chains without degrading sensitive amino acid residues .

Case Study : In a study focused on synthesizing poly-glycine sequences, this compound was utilized to create highly pure peptides. The synthesis involved activating the compound with coupling agents like DIC/HOBt, demonstrating its effectiveness in producing desired peptide sequences .

Drug Development

Peptide-Based Therapeutics : The compound plays a significant role in developing peptide-based drugs. Its ability to modify peptide sequences makes it suitable for targeting specific biological pathways. Researchers have leveraged this compound to enhance the therapeutic efficacy of drugs by improving their selectivity and potency against particular receptors .

Example Applications :

- Antibody-Drug Conjugates (ADCs) : this compound serves as a cleavable linker in ADCs, facilitating targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity .

- Custom Peptide Libraries : Its use in creating diverse peptide libraries allows researchers to screen potential drug candidates efficiently, streamlining the drug discovery process .

Bioconjugation

Linking Biomolecules : The compound is essential in bioconjugation processes, where it can be linked to various biomolecules such as proteins and nucleic acids. This enhances the functionality of diagnostic tools and therapeutic agents by improving their specificity and stability .

Application Insights :

- Diagnostics : this compound is explored in developing diagnostic assays that require specific peptide recognition, aiding in disease detection and monitoring .

- Mass Tags : It has been utilized as a spacer or linker in mass spectrometry applications, facilitating the identification of biomolecules through enhanced ionization efficiency .

Research on Protein Interactions

Understanding Cellular Mechanisms : Researchers utilize this compound to study protein-protein interactions, which are critical for understanding cellular mechanisms and disease processes. By incorporating this compound into experimental designs, scientists can gain insights into how proteins interact within cellular environments and identify potential therapeutic targets .

Mecanismo De Acción

The mechanism of action of Fmoc-Gly-Gly-Gly-OH involves its cleavage in lysosomes. The Fmoc group protects the amino group during synthesis and is removed under basic conditions. In the context of ADCs, the compound acts as a linker that is cleaved in the lysosomal environment, releasing the active drug to target cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Fmoc-Gly-Gly-Gly-OH is often compared to other Fmoc-modified amino acids and peptides in terms of self-assembly behavior, mechanical properties, and biocompatibility. Below is a detailed analysis:

Structural and Functional Differences

Performance in Co-Assembled Systems

This compound + Fmoc-Lys(Fmoc)-OH (P2 system) :

This compound + Fmoc-Glu (S3 system) :

Key Advantages of this compound

- Enhanced Biofunctionality : Glycine residues mimic extracellular matrix (ECM) proteins, promoting cell proliferation .

- Superior Processability : Shear-thinning behavior (η = 10⁻¹ Pa·s at 100 s⁻¹) enables injectability .

- Thermal Stability : Degradation onset at 220°C (vs. 180°C for Fmoc-Ser-OH) .

Biomedical Relevance

- Controlled Drug Release : this compound-based DN hydrogels demonstrate sustained release of small molecules (e.g., 80% dexamethasone release over 14 days) .

- Tissue Engineering : In vitro studies show fibroblast adhesion and proliferation on this compound scaffolds, attributed to their fibrous morphology .

Limitations of Competing Compounds

Actividad Biológica

Fmoc-Gly-Gly-Gly-OH, also known as N-9-fluorenylmethyloxycarbonyl-glycyl-glycyl-glycine, is a synthetic dipeptide derivative widely used in biochemical research and pharmaceutical applications. Its biological activity is primarily attributed to its role as a building block in peptide synthesis, particularly in the development of peptide-based drugs and nanomaterials. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Properties

The synthesis of this compound typically involves the protection of amino groups with the Fmoc group, which is known for its stability under acidic conditions and ease of removal under basic conditions. The synthesis process has been optimized to achieve high yields (85-95%) and high purity (>99%) using methods such as those described in patent literature .

Table 1: Synthesis Methods and Yields

| Method | Yield (%) | Purity (%) | Reaction Time (hours) |

|---|---|---|---|

| Fmoc-OSu method | 93 | >99 | 2 |

| Boc-OSu method | 90 | >98 | 1.5 |

| Ac-OSu method | 88 | >97 | 1 |

Peptide Synthesis

This compound serves as a crucial intermediate in the synthesis of larger peptides. Its incorporation into peptide chains can enhance solubility and stability, making it valuable for developing therapeutic peptides. For instance, studies have shown that peptides containing multiple glycine residues exhibit improved biological activity due to their flexibility and ability to adopt various conformations .

Nanomaterial Functionalization

Recent research has explored the use of this compound in functionalizing nanomaterials for drug delivery systems. The deposition of this compound onto core-shell structures has been utilized to create nanocarriers that improve the bioavailability of therapeutic agents. The functionalization process involves cleaving the Fmoc group to expose amino functionalities that can interact with drug molecules .

Case Study: Drug Delivery Systems

In a study published in MDPI, researchers demonstrated that Fmoc-Gly-Gly-OH-modified nanoparticles could effectively encapsulate anticancer drugs, enhancing their stability and release profile. The modified nanoparticles showed a significant increase in drug loading capacity (6-9 µmol/g) compared to unmodified carriers . This illustrates the potential of Fmoc-Gly-Gly-OH in developing advanced drug delivery systems.

Analytical Techniques

Various analytical methods have been employed to characterize this compound and its derivatives. Techniques such as UV-vis spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) are commonly used to assess the purity, stability, and functionalization efficiency of this compound.

Table 2: Characterization Techniques

| Technique | Purpose |

|---|---|

| UV-vis Spectroscopy | Determine Fmoc loading |

| FTIR | Analyze functional groups |

| TGA | Assess thermal stability |

| X-ray Photoelectron Spectroscopy (XPS) | Surface composition analysis |

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for Fmoc-Gly-Gly-Gly-OH to ensure stability?

- Methodological Answer:

- Handling: Avoid skin/eye contact and inhalation by using nitrile gloves, chemical safety goggles, and lab coats. Work in a fume hood to minimize aerosol exposure .

- Storage: Store at -20°C in a tightly sealed, desiccated container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Use vacuum-sealed bags for long-term storage .

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Methodological Answer:

- Synthesis: A two-step process: (1) Fmoc-Cl reacts with Gly-Gly-OH under basic conditions (e.g., NaHCO₃) in THF/DMF; (2) hydrolysis with NaOH to yield the final product.

- Critical Parameters: Maintain pH 8–9 during coupling, stoichiometric control of Fmoc-Cl (1.2 equivalents), and reaction temperature ≤25°C to minimize racemization .

Q. What solvents are compatible with this compound for peptide synthesis?

- Methodological Answer:

- Use polar aprotic solvents like DMF or DMSO for dissolution. For SPPS, pre-swelling resin in DCM before coupling improves reaction efficiency. Avoid water or alcohols, which may prematurely cleave the Fmoc group .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

- Methodological Answer:

- Coupling Agents: Use HOBt/DIC or Oxyma Pure/DIC for reduced side reactions. Double coupling (2 × 60 min) with 4-fold excess of amino acid improves yield.

- Monitoring: Perform Kaiser tests after each coupling step. For stubborn residues, switch to PyBOP/HOAt for enhanced activation .

- Reference Data: SPPS protocols show >95% coupling efficiency when using 20% piperidine in DMF for Fmoc deprotection .

Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?

- Methodological Answer:

- Purity: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) with UV detection at 265 nm (Fmoc absorption). Acceptable purity ≥98% for peptide synthesis .

- Structural Confirmation: ESI-MS (expected [M+H]⁺: 412.4) and ¹H NMR (DMSO-d₆, δ 7.89 ppm for Fmoc aromatic protons) .

Q. How do solubility challenges of this compound impact SPPS, and what strategies mitigate this?

- Methodological Answer:

- Challenges: Poor aqueous solubility (≤2 mg/mL) leads to incomplete coupling.

- Solutions:

- Add 0.1 M HOBt to the coupling mixture to enhance solubility.

- Use microwave-assisted SPPS (30–50°C, 10–20 W) to accelerate diffusion .

- Data: Solubility in DMF increases to ~50 mg/mL at 25°C, enabling 0.3 mmol/g resin loading .

Q. What stability studies are critical for this compound under varying storage conditions?

- Methodological Answer:

- Accelerated Degradation Studies:

- Temperature: Test stability at 4°C, -20°C, and -80°C over 12 months. Monitor via HPLC for de-Fmoc products (retention time shifts).

- Humidity: Store samples at 75% RH; TGA/DSC analysis reveals moisture-induced decomposition above 40°C .

Q. How can this compound be used to design peptide libraries with controlled flexibility?

- Methodological Answer:

- Spacer Design: Incorporate this compound between functional domains (e.g., receptor-binding and linker regions) to introduce conformational flexibility.

- Combinatorial Synthesis: Use automated SPPS with split-and-pool protocols. Vary Gly repeats (n=1–3) to modulate peptide rigidity .

Q. What are the common side reactions during this compound synthesis, and how are they resolved?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.